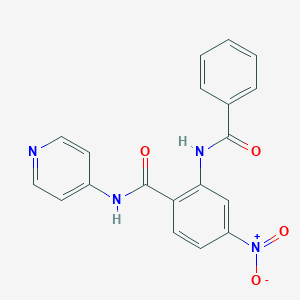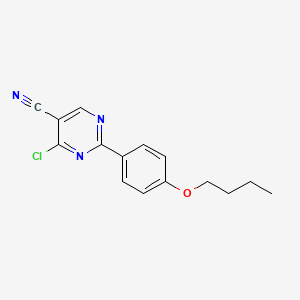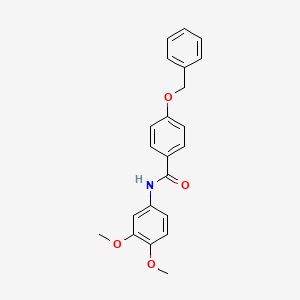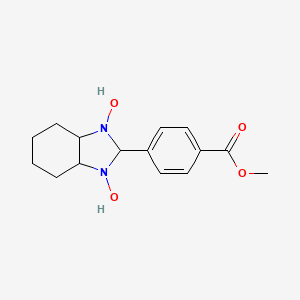![molecular formula C24H22N2O3 B5183545 N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core and a phenyl group substituted with an isopropylcarbamoyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2-isopropylcarbamoylphenylamine under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl and xanthene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl or xanthene rings.
Wissenschaftliche Forschungsanwendungen
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
- N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide
- 2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Uniqueness
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different core structures or substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15(2)25-23(27)16-9-3-6-12-19(16)26-24(28)22-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPDVKVLINILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4'-[(4-methylphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)


![ETHYL 3-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5183509.png)
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
![Methyl 5-[[3-methoxycarbonyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]-2-(naphthalene-1-carbonylamino)benzoate](/img/structure/B5183528.png)

![(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![furan-3-yl-[4-(1H-pyrazole-4-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B5183561.png)
![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)

![METHYL 3-[(2,5-DIMETHYLPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
